molecular formula C4H9Li B1581126 sec-Butyllithium CAS No. 598-30-1

sec-Butyllithium

Cat. No. B1581126
CAS RN: 598-30-1
M. Wt: 64.1 g/mol
InChI Key: WGOPGODQLGJZGL-UHFFFAOYSA-N
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Description

Sec-Butyllithium is an organometallic compound with the formula CH3CHLiCH2CH3, abbreviated as sec-BuLi or s-BuLi . It is a spontaneously flammable, colorless, viscous liquid that forms tetramers in hydrocarbon solvents . It is more nucleophilic and decomposes more readily than n-butyllithium .


Synthesis Analysis

Sec-Butyllithium can be prepared by the reaction of sec-butyl halides with lithium metal . It has been used in the multi-step synthesis of 5-methyl-5,6-dihydrothymidine (5-MDHT) from thymidine .


Molecular Structure Analysis

Sec-Butyllithium has a molecular formula of C4H9Li and a molar mass of 64.06 g/mol . It exists as tetramers when dissolved in organic solvents such as benzene, cyclohexane, or cyclopentane .


Chemical Reactions Analysis

The carbon-lithium bond in sec-Butyllithium is highly polar, rendering the carbon very nucleophilic and basic . It is employed for deprotonations of particularly weak carbon acids where the more conventional reagent n-BuLi is unsatisfactory . It also reacts with carbonyl compounds and esters to form alcohols .


Physical And Chemical Properties Analysis

Sec-Butyllithium is a colorless viscous liquid . It is more reactive than n-butyllithium and its solutions decompose about 10 to 15 times as fast as n-butyllithium under the same conditions .

Scientific Research Applications

Characterization and Structure Analysis

  • Characterization of Aggregates : Sec-butyllithium forms various aggregated structures, such as hexamers and octamers, in different solvents. The presence of lithium sec-butoxide influences the formation of these aggregates. This characteristic is crucial in understanding the behavior of sec-butyllithium in different environments, offering insights into its chemical interactions and stability (Su, Hopson, & Williard, 2013).

Polymerization Initiator

  • Anionic Polymerization of Styrene and Isoprene : Sec-butyllithium acts as an initiator in the anionic polymerization of styrene and isoprene. The degree of its association in various solvents affects the reaction kinetics and polymerization process, making it a valuable agent in creating specific polymer structures (Bywater & Worsfold, 1967).

Complexation Studies

  • Complexation with TMEDA : The interaction of sec-butyllithium with N,N,N',N'-tetramethylethylenediamine (TMEDA) has been studied using NMR spectroscopy. This complexation process is significant for understanding the chemical behavior of sec-butyllithium in the presence of chelating agents and other ligands (Catala, Clouet, & Brossas, 1981).

Chemical Synthesis

  • Synthesis of Heterosubstituted Compounds : Sec-butyllithium is used in the synthesis of 2-heterosubstituted 1,3-oxathianes. The compound's reactivity towards sec-butyllithium varies based on the heteroatom at C-2, demonstrating its versatility in organic synthesis (Fuji et al., 1981).

Reaction Mechanism Analysis

  • Reaction with 1,1-Diphenylethylene : The reaction mechanism of sec-butyllithium with 1,1-diphenylethylene has been analyzed using modern characterization techniques. This study provides insights into the behavior of sec-butyllithium in complex reaction environments (Quirk et al., 2012).

Safety And Hazards

Sec-Butyllithium is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation, drowsiness, or dizziness . It is suspected of damaging fertility and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Sec-Butyllithium is widely used in organic synthesis and its use in continuous flow setups has been explored . The use of concentrated sec-Butyllithium products in different flow reaction setups can provide major advantages for process safety and economics .

properties

IUPAC Name

lithium;butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9.Li/c1-3-4-2;/h3H,4H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOPGODQLGJZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[CH-]C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883459
Record name Lithium, (1-methylpropyl)-
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Molecular Weight

64.1 g/mol
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Physical Description

Liquid, 10-20% solution in cyclohexane: Liquid; [Sigma-Aldrich MSDS]
Record name Lithium, (1-methylpropyl)-
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Record name sec-Butyllithium
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Product Name

sec-Butyllithium

CAS RN

598-30-1
Record name sec-Butyllithium
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Record name Lithium, (1-methylpropyl)-
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Record name SEC-BUTYLLITHIUM
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,040
Citations
PG Williard, C Sun - Journal of the American Chemical Society, 1997 - ACS Publications
… In addition to the n-butyl derivative 4, we are also able to prepare crystalline samples and to obtain structures of similar aggregates 5 and 6 derived from both sec-butyllithium and from …
Number of citations: 78 pubs.acs.org
W Bauer, WR Winchester, PR Schleyer - Organometallics, 1987 - ACS Publications
… sec-Butyllithium is a monomer-dimer equilibrium in THE (88: 12 by cryoscopy at-108 C, 78: 22 by 13C NMR at-96 C). Addition of the 3 ligand N^ NyV'^ V'-pentamethyldiethylenetriamine …
Number of citations: 364 pubs.acs.org
KMB Gross, YM Jun, P Beak - The Journal of Organic Chemistry, 1997 - ACS Publications
… We now report that N-Boc indoline (1) and N-Boc-7-chloroindoline (12) can be metalated selectively in the 2-position with sec-butyllithium(s-BuLi)/(−)-sparteine (2), and the resulting …
Number of citations: 110 pubs.acs.org
C Su, R Hopson, PG Williard - European Journal of Inorganic …, 2013 - Wiley Online Library
… available and laboratory-synthesized sec-butyllithium solutions due to the reaction with … -butoxide/sec-butyllithium mixed hexamer. A sec-butoxide/sec-butyllithium mixed octamer …
YS Yu, P Dubois, R Jérôme, P Teyssié - Macromolecules, 1996 - ACS Publications
Kinetics of the addition of s-butyllithium (s-BuLi) to 1,3-diisopropenylbenzene (1,3-DIB) has been studied, and the activation energy has been found to be 17.5 kcal/mol. Addition of s-…
Number of citations: 48 pubs.acs.org
C Strohmann, VH Gessner - Journal of the American Chemical …, 2007 - ACS Publications
… Whereas sec-butyllithium and (−)-sparteine have proven to be a powerful reagent for … have been uncovered, no structures with sec-butyllithium, the most frequently used lithium base in …
Number of citations: 78 pubs.acs.org
YS Yu, R Jérôme, R Fayt, P Teyssie - Macromolecules, 1994 - ACS Publications
The 2/1 sec-butyllithium/1, 3-diisopropenylbenzene adduct has been prepared and evaluated as an effective, hydrocarbon soluble, difunctional initiator for the synthesis of polystyrene-…
Number of citations: 60 pubs.acs.org
WH Glaze, GM Adams - Journal of the American Chemical Society, 1966 - ACS Publications
… Abstract: Therate of pyrolysis of sec-butyllithium in octane solution has been measuredby a … of sec-butyllithium in freezing cyclohexane support eq 1 of the proposed mechanism. …
Number of citations: 44 pubs.acs.org
JEL Roovers, S Bywater - Macromolecules, 1968 - ACS Publications
… The mechanism of chain initiation appears to be quite different from that previouslyobserved in benzene and involves direct attack of sec-butyllithium tetramers on isoprene. The effect of …
Number of citations: 77 pubs.acs.org
K Endo, Y Takakura, T Otsu - Polymer international, 1998 - Wiley Online Library
… However, the e†ects of N,N,N@,N@-tetramethyldiaminoalkanes (TMDAA) on the polymerization of IP with secbutyllithium (BuLi) have not been studied. …
Number of citations: 4 onlinelibrary.wiley.com

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